3-Fluoro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine
Overview
Description
3-Fluoro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine is a fluorinated aromatic compound with the molecular formula C12H6F5N. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a fluorine atom replaces a leaving group such as a halide on the aromatic ring. This reaction is often carried out under basic conditions using reagents like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale SNAr reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) can also be employed to introduce fluorine atoms selectively under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic aromatic substitution (EAS) reactions can introduce other substituents onto the aromatic ring using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 in acetic acid for bromination; HNO3 in sulfuric acid for nitration.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, reduced aromatic rings.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
3-Fluoro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-Fluoro-2-(trifluoromethyl)aniline
- 3-Fluoro-4-(trifluoromethyl)benzonitrile
Uniqueness
3-Fluoro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine is unique due to the specific arrangement of fluorine atoms on the pyridine ring, which imparts distinct electronic and steric properties. This unique structure can influence the compound’s reactivity, binding interactions, and overall stability, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-fluoro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F5N/c13-9-3-1-7(2-4-9)11-10(14)5-8(6-18-11)12(15,16)17/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVJYDMAWKZQEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=N2)C(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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